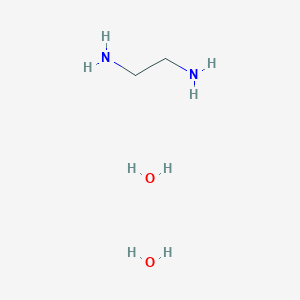
Ethane-1,2-diamine;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diamine;dihydrate, also known as ethylenediamine dihydrate, is an organic compound with the formula C2H8N2·2H2O. This compound is a colorless liquid with an ammonia-like odor and is a basic amine. It is widely used as a building block in chemical synthesis and has significant industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-1,2-diamine;dihydrate is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. In this reaction, hydrogen chloride is generated, which forms a salt with the amine. The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification .
Industrial Production Methods: The industrial production of this compound involves the same synthetic route mentioned above. The process is carried out in large-scale reactors where 1,2-dichloroethane and ammonia are reacted under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diamine;dihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Ethane-1,2-diamine oxide.
Reduction: Simpler amines such as methylamine.
Substitution: Various substituted ethylenediamine derivatives.
Scientific Research Applications
Ethane-1,2-diamine;dihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;dihydrate involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including the removal of metal ions from solutions and the stabilization of metal ions in pharmaceuticals .
Comparison with Similar Compounds
1,2-Diaminopropane: Similar structure but with an additional methyl group.
1,3-Diaminopropane: Similar structure but with an additional carbon atom in the chain.
Ethylenediaminetetraacetic acid (EDTA): A more complex chelating agent with additional carboxyl groups.
Uniqueness: Ethane-1,2-diamine;dihydrate is unique due to its simple structure and high reactivity, making it a versatile building block in chemical synthesis. Its ability to form stable complexes with metal ions also makes it valuable in various industrial and research applications .
Properties
CAS No. |
80275-03-2 |
|---|---|
Molecular Formula |
C2H12N2O2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
ethane-1,2-diamine;dihydrate |
InChI |
InChI=1S/C2H8N2.2H2O/c3-1-2-4;;/h1-4H2;2*1H2 |
InChI Key |
QVVPWDIQTGSUOY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















